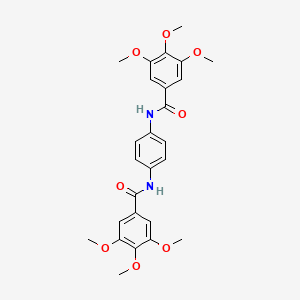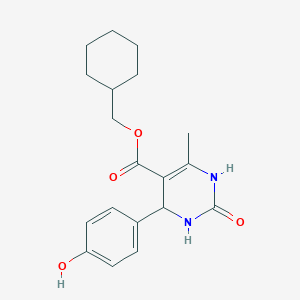![molecular formula C16H18FNO B5117582 (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as 2-FMA, is a synthetic compound that belongs to the class of amphetamines. It has gained attention in the scientific community due to its potential as a research tool in the fields of neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which are responsible for regulating mood, attention, and motivation. The increased levels of dopamine and norepinephrine lead to a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include increased heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in wakefulness. The long-term effects of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine on the brain and body are still unknown, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its ability to increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for studying the effects of amphetamines on the brain and for developing new treatments for ADHD and other related disorders. However, one limitation of using (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is used safely and responsibly.
Orientations Futures
For research on (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include studying its long-term effects on the brain and body, developing new treatments for ADHD and other related disorders, and exploring its potential as a tool for studying the effects of amphetamines on the brain. Additionally, researchers may investigate the potential use of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine as a cognitive enhancer and as a tool for improving athletic performance.
Conclusion:
In conclusion, (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool in the fields of neuroscience and pharmacology. Its ability to increase the release of dopamine and norepinephrine in the brain makes it a potential candidate for the treatment of ADHD and other related disorders. However, further research is needed to determine its safety and efficacy, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 2-fluoroamphetamine with 4-methoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used as a research tool in the fields of neuroscience and pharmacology due to its ability to increase the release of dopamine and norepinephrine in the brain. This property makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential as a cognitive enhancer and as a tool for studying the effects of amphetamines on the brain.
Propriétés
IUPAC Name |
2-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(18-16-6-4-3-5-15(16)17)11-13-7-9-14(19-2)10-8-13/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMBXAASJHVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5117552.png)

![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)

